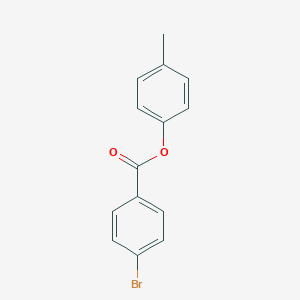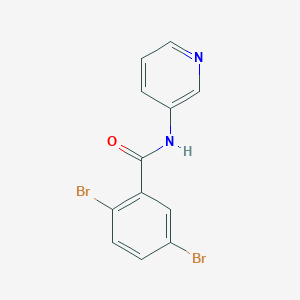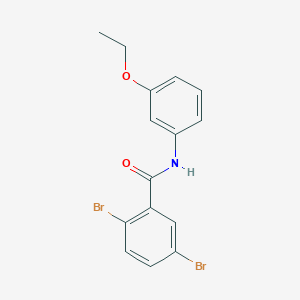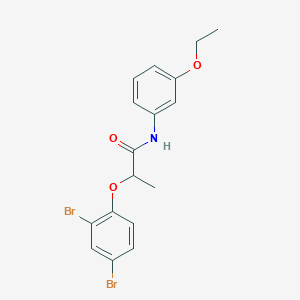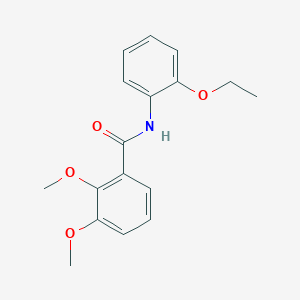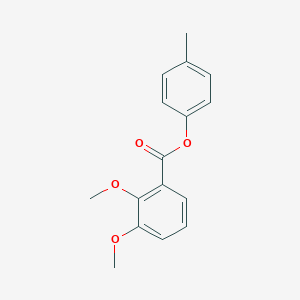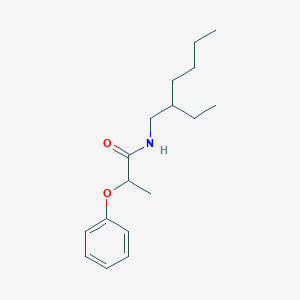
N-(2-ethylhexyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)-2-phenoxypropanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless, oily liquid that is effective against a wide variety of insects, including mosquitoes, ticks, and fleas. The purpose of
作用機序
The mechanism of action of N-(2-ethylhexyl)-2-phenoxypropanamide is not fully understood. It is believed that N-(2-ethylhexyl)-2-phenoxypropanamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its prey. N-(2-ethylhexyl)-2-phenoxypropanamide may also interfere with the insect's ability to detect carbon dioxide, which is one of the primary cues that insects use to locate their prey.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the insect's nervous system, causing paralysis and death. N-(2-ethylhexyl)-2-phenoxypropanamide can also interfere with the insect's metabolism, leading to a decrease in energy production and a decrease in overall activity.
実験室実験の利点と制限
N-(2-ethylhexyl)-2-phenoxypropanamide is a widely used insect repellent that is highly effective against a wide range of insects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using N-(2-ethylhexyl)-2-phenoxypropanamide in lab experiments. For example, N-(2-ethylhexyl)-2-phenoxypropanamide can be toxic to some species of insects, which can make it difficult to study the effects of other chemicals on those insects. Additionally, N-(2-ethylhexyl)-2-phenoxypropanamide can be difficult to work with, as it is a highly volatile liquid that can evaporate quickly.
将来の方向性
There are a number of future directions for research on N-(2-ethylhexyl)-2-phenoxypropanamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-ethylhexyl)-2-phenoxypropanamide. Another area of research is the study of the long-term effects of N-(2-ethylhexyl)-2-phenoxypropanamide exposure on human health and the environment. Finally, there is a need for more research on the mechanisms of action of N-(2-ethylhexyl)-2-phenoxypropanamide, including its effects on insect behavior and physiology.
合成法
N-(2-ethylhexyl)-2-phenoxypropanamide is synthesized from 2-ethylhexanol and phenoxypropanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation to obtain pure N-(2-ethylhexyl)-2-phenoxypropanamide.
科学的研究の応用
N-(2-ethylhexyl)-2-phenoxypropanamide is widely used in scientific research to study the behavior and physiology of insects. It is also used to develop new insect repellents and to test the efficacy of existing repellents. N-(2-ethylhexyl)-2-phenoxypropanamide has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas.
特性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
N-(2-ethylhexyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |
InChIキー |
SAZYCQHKLUDYGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
正規SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



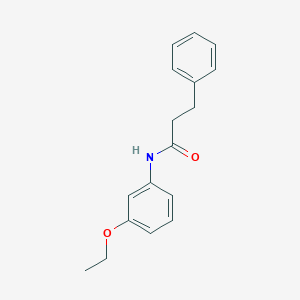
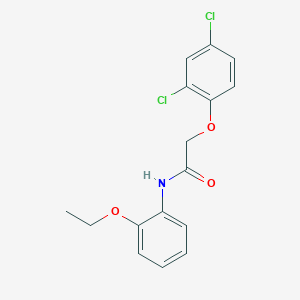
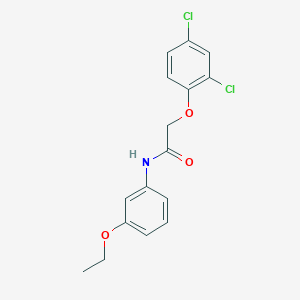
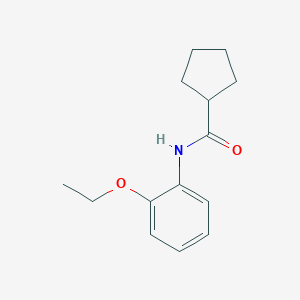
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)

